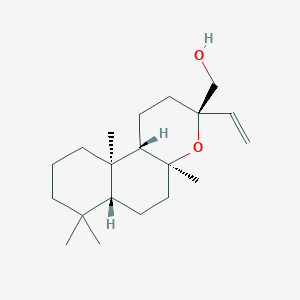
OH-Manoyl oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OH-Manoyl oxide, also known as Manoyl oxide, is a compound that belongs to labdane diterpenes . It is a compound of general formula C20H34O and a mixture of two C13 epimers . It is known to exhibit a number of important properties, such as antibacterial or anti-inflammatory activities .
Synthesis Analysis
The synthesis of OH-Manoyl oxide involves a novel “zeolite catalyst–solvent” system for the sustainable one-step synthesis of the terpenoid manoyl oxide . This system results in 90% yields at 135 °C and atmospheric pressure . The process uses a substrate-controlled methodology to achieve selectivity .Molecular Structure Analysis
The molecular structure of OH-Manoyl oxide is confirmed by organelle purification and chemical analysis . The labdane diterpene backbone is typically synthesized by two successive reactions catalyzed by two distinct classes of diterpene synthases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of OH-Manoyl oxide are driven by solvent. The activation energy barrier decreases in the presence of appropriate solvents . The process involves the use of a zeolite catalyst .Physical And Chemical Properties Analysis
OH-Manoyl oxide is a compound of general formula C20H34O . It is a mixture of two C13 epimers . It is known to exhibit a number of important properties, such as antibacterial or anti-inflammatory activities .Applications De Recherche Scientifique
Oxidation of Organic Contaminants
OH-Manoyl oxide plays a crucial role in the oxidation of organic contaminants. The iron oxide-catalyzed production of hydroxyl radical (*OH) from hydrogen peroxide (H2O2) has been instrumental in oxidizing organic pollutants in soils and groundwater. This process is dependent on the concentration of iron oxide and H2O2, with different solids producing *OH at varying rates (Kwan & Voelker, 2003).
Biotransformations with Filamentous Fungi
Microbial transformations of manoyl oxides by filamentous fungi have been utilized to introduce hydroxyl groups into substrates. This technique has been particularly effective in creating new, highly oxygenated, bioactive manoyl-oxide compounds with diverse biological properties. Forskolin and its derivatives have been the primary focus, with their ability to activate adenylate cyclase being a key area of study (García-Granados et al., 2007).
Surface-mediated Production of Hydroxyl Radicals
OH-Manoyl oxide is implicated in the surface-mediated production of hydroxyl radicals, particularly in the context of nanosized iron oxides in nanotechnology. The surface of γ-Fe(2)O(3) nanoparticles has been shown to mediate the production of hydroxyl radicals under certain conditions, which has implications for both the efficiency and biotoxicity of these nanomaterials (Voinov et al., 2011).
Photocatalytic CO2 Reduction
OH-Manoyl oxide has been identified as key in the photocatalytic reduction of CO2 to carbon-based fuels. The combination of hydroxides and oxygen vacancies in non-stoichiometric indium oxide nanoparticles, In2O3-x(OH)y, has been shown to be effective in reducing CO2 to CO under solar irradiation (Hoch et al., 2014).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) leverage the hydroxyl radical (·OH), generated in part by OH-Manoyl oxide, for environmental remediation. These processes are effective in destroying or degrading toxic pollutants and converting recalcitrant pollutants into biodegradable compounds (Sirés et al., 2014).
Electrocatalysis
OH-Manoyl oxide plays a role in electrocatalysis, particularly in the oxygen evolution reaction (OER) in alkaline solutions. Small nanoparticles of nickel oxide and nickel hydroxide, associated with OH-Manoyl oxide, have shown excellent catalytic activity in OER (Stern & Hu, 2014).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
122757-60-2 |
|---|---|
Nom du produit |
OH-Manoyl oxide |
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
[(3R,4aS,6aR,10aR,10bS)-3-ethenyl-4a,7,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl]methanol |
InChI |
InChI=1S/C20H34O2/c1-6-20(14-21)13-9-16-18(4)11-7-10-17(2,3)15(18)8-12-19(16,5)22-20/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19+,20+/m1/s1 |
Clé InChI |
CMXOSVFYCJCFHE-PPLKHSGQSA-N |
SMILES isomérique |
C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC[C@](O3)(CO)C=C)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C |
Synonymes |
16-hydroxy-13-manoyl oxide OH-manoyl oxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



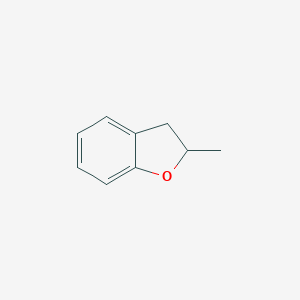
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
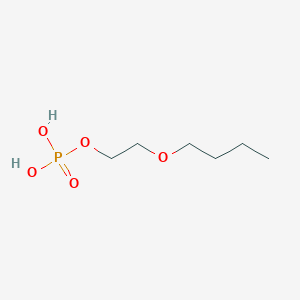
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

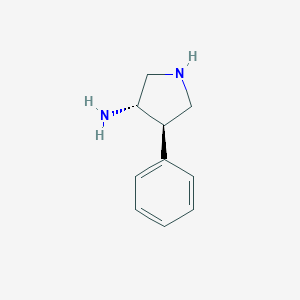


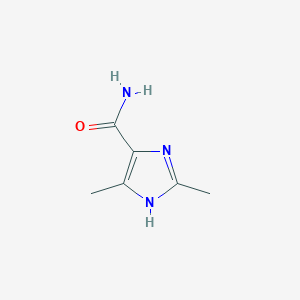

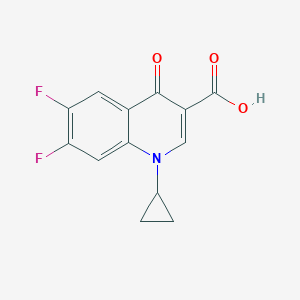
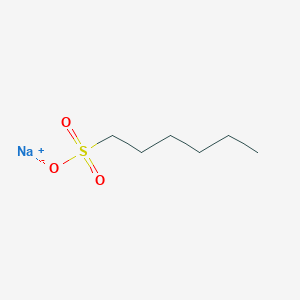
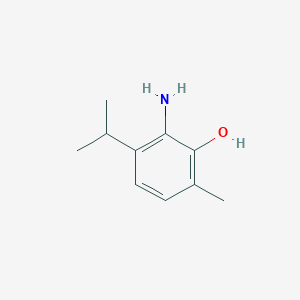
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)